Cas no 1593934-89-4 (Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone)

Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone 化学的及び物理的性質
名前と識別子
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- azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone
- Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone
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- インチ: 1S/C10H18N2O2/c1-7-6-12(3-2-9(7)13)10(14)8-4-11-5-8/h7-9,11,13H,2-6H2,1H3
- InChIKey: VJISVRIRWBQWRP-UHFFFAOYSA-N
- ほほえんだ: OC1CCN(C(C2CNC2)=O)CC1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 52.6
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6755-0.5g |
azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-6755-1g |
azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6755-0.25g |
azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6755-5g |
azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-6755-2.5g |
azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | A283916-500mg |
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 500mg |
$ 365.00 | 2022-04-27 | ||
Life Chemicals | F1907-6755-10g |
azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A283916-1g |
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 1g |
$ 570.00 | 2022-04-27 | ||
TRC | A283916-100mg |
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone |
1593934-89-4 | 100mg |
$ 95.00 | 2022-04-27 |
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanoneに関する追加情報
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone: A Comprehensive Overview
The compound Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone, identified by the CAS Registry Number 1593934-89-4, represents a unique chemical entity with significant potential in various scientific and industrial applications. This compound, characterized by its complex structure, has garnered attention in recent years due to its intriguing properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, pharmacological activities, and potential applications of this compound, supported by the latest research findings.
Structural Analysis and Synthesis
The molecular structure of Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone is a testament to the intricate balance of functional groups and cyclic frameworks. The azetidine ring, a four-membered cyclic amine, contributes to the compound's rigidity and reactivity. The piperidine ring, on the other hand, introduces flexibility and additional functional groups, such as the hydroxyl and methyl groups at positions 4 and 3, respectively. These features collectively enhance the compound's versatility in chemical reactions.
Recent studies have focused on optimizing the synthesis of this compound. Researchers have employed multi-step synthetic strategies, including nucleophilic substitutions and cyclization reactions, to achieve high yields and purity. The use of advanced catalysts and reaction conditions has further streamlined the synthesis process, making it more efficient for large-scale production.
Pharmacological Activities and Biochemical Interactions
Emerging research highlights the potential of Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-y)methanone in pharmacology. Preclinical studies suggest that this compound exhibits significant bioactivity, particularly in modulating enzyme activity and receptor interactions. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have revealed promising results, indicating its potential as a lead compound for drug development.
Additionally, recent advancements in computational chemistry have enabled researchers to predict the compound's binding affinity to various protein targets. These studies utilize molecular docking simulations to identify potential therapeutic applications in areas such as neurodegenerative diseases and inflammatory conditions.
Applications in Industry and Research
The versatility of Azetidin... extends beyond pharmacology into industrial applications. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules. For example, it serves as a key precursor in the production of advanced materials with tailored physical properties.
In the realm of materials science, researchers are exploring its role in creating high-performance polymers and composites. Its ability to form stable bonds under varying conditions makes it an attractive candidate for applications in aerospace and electronics industries.
Future Directions and Research Prospects
As interest in this compound continues to grow, ongoing research is focused on uncovering new dimensions of its utility. Collaborative efforts between academic institutions and industry leaders are paving the way for innovative applications across multiple disciplines.
In conclusion, Azetidin..., with its distinctive structure and multifaceted properties, stands at the forefront of contemporary chemical research. Its potential applications span from drug discovery to advanced materials development, underscoring its importance as a key player in modern science.
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